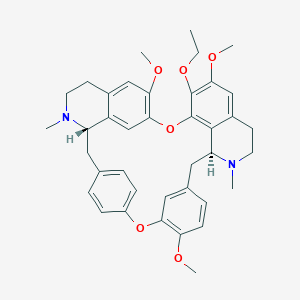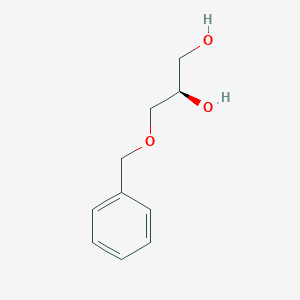
(R)-(+)-3-苄氧基-1,2-丙二醇
概述
描述
(R)-(+)-3-Benzyloxy-1,2-propanediol, also known as (R)-(+)-3-benzyloxy-1,2-propanediol, is an important organic compound used in a variety of industrial and scientific applications. It is a chiral compound, meaning that it has two different forms (enantiomers) that can exist separately from each other. The (R)-(+)-form is the most common form and is the form used in most applications. It is a colorless, odorless, and water-soluble compound with a molecular weight of 196.3 g/mol.
科学研究应用
代谢工程:
- (R)-1,2-丙二醇(R-1,2-PD)已经从葡萄糖中在大肠杆菌中生产出来,表明这种化合物有潜力用可再生资源进行生产(Altaras & Cameron, 1999)。
- 在代谢工程大肠杆菌中增强(R)-1,2-丙二醇的生产显示出在生物技术中实现更高产量过程的潜力(Altaras & Cameron, 2000)。
酶学和生物催化:
- 从脂肪酵母的环氧化酶对苄基环氧乙烯醚转化为(S)-3-苄氧基-1,2-丙二醇的对映选择性特性表明在制药合成中有潜在应用(Bendigiri et al., 2018)。
- 脂肪酶催化3-(芳氧基)-1,2-丙二醇衍生物的拆分,如(R)-(+)-3-苄氧基-1,2-丙二醇,表明在有机化学中有对映选择性合成的潜力(Theil et al., 1995)。
合成化学:
- 使用(R)-(+)-3-苄氧基-1,2-丙二醇合成具有树枝状结构的手性物体展示了在设计新型大分子结构中的应用(Peerlings et al., 1998)。
- 在铼修饰的铱催化剂上将甘油直接氢解为1,3-丙二醇,其中类似(R)-(+)-3-苄氧基-1,2-丙二醇的化合物可以是中间体,突显了在化学催化中的潜在应用(Nakagawa et al., 2010)。
属性
IUPAC Name |
(2R)-3-phenylmethoxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCIBYRXSHRIAP-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can (R)-(+)-3-Benzyloxy-1,2-propanediol be synthesized using fungi?
A1: This research [] demonstrates the use of specific fungal strains, namely Penicillium aurantiogriseum and Aspergillus terreus, to selectively produce (R)-(+)-3-Benzyloxy-1,2-propanediol. These fungi possess epoxide hydrolase enzymes that catalyze the enantioselective hydrolysis of racemic benzyl glycidyl ether. The process leads to the formation of the desired (R)-enantiomer with moderate enantiomeric excess (ee). This method offers a promising biocatalytic approach for the preparation of enantiopure (R)-(+)-3-Benzyloxy-1,2-propanediol.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

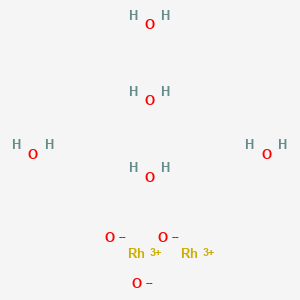
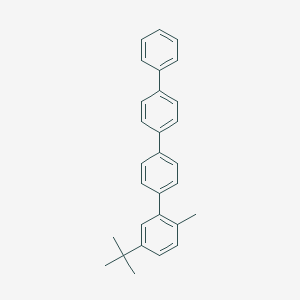

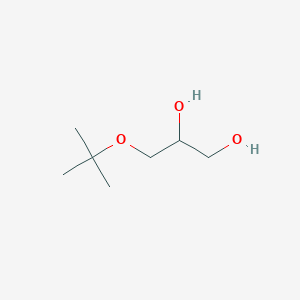
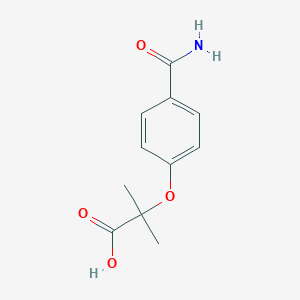
![2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane](/img/structure/B54641.png)
![3-[(Carboxymethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B54642.png)
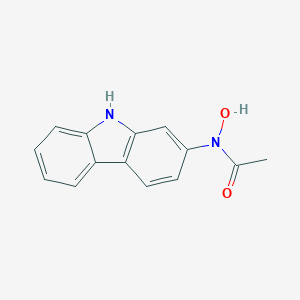

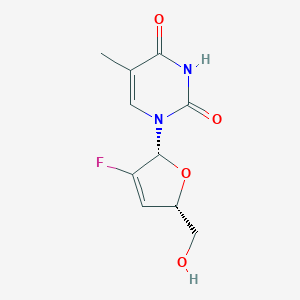
![4-[1-(2,6-Dichlorobenzyl)-2-Methyl-1h-Imidazol-4-Yl]pyrimidin-2-Amine](/img/structure/B54649.png)
![7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B54655.png)
